Isoaaptamine

Anticancer drug discovery Marine natural products Cytotoxicity profiling

Isoaaptamine is a marine sponge-derived alkaloid belonging to the 1H-benzo[de][1,6]naphthyridine (aaptamine) class, first isolated from Aaptos and Hymeniacidon species. Unlike its structural isomer aaptamine, isoaaptamine bears a distinct N-methyl-8-methoxy-9-hydroxy substitution pattern on the tricyclic core, which confers quantifiably different biological activity profiles.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 117173-75-8
Cat. No. B052999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaaptamine
CAS117173-75-8
Synonyms8-methoxy-1-methyl-1H-benzo(de)(1,6)naphthyridin-9-ol
isoaaptamine
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC
InChIInChI=1S/C13H12N2O2/c1-15-6-4-9-11-8(3-5-14-9)7-10(17-2)13(16)12(11)15/h3-7,16H,1-2H3
InChIKeyMPBUGSHDXOJPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoaaptamine (CAS 117173-75-8): A Differentiated Marine Alkaloid for Anticancer and Anti-Infective Research


Isoaaptamine is a marine sponge-derived alkaloid belonging to the 1H-benzo[de][1,6]naphthyridine (aaptamine) class, first isolated from Aaptos and Hymeniacidon species . Unlike its structural isomer aaptamine, isoaaptamine bears a distinct N-methyl-8-methoxy-9-hydroxy substitution pattern on the tricyclic core, which confers quantifiably different biological activity profiles . This compound has demonstrated reproducible, comparator-validated activity across multiple therapeutic areas including oncology, infectious disease, and anti-virulence pharmacology, making it a strategically valuable tool compound for drug discovery and chemical biology investigations.

Marine sponge-derived alkaloid probe (aaptamine class) with distinct N-methyl-8-methoxy-9-hydroxy substitution
Supports cell-model endpoint review for cytotoxicity and pathway-response interpretation
Structural isomer of aaptamine with reported divergent assay-response context

Why Isoaaptamine Cannot Be Considered Interchangeable with Aaptamine or Other In-Class Alkaloids


Despite sharing a common biosynthetic origin with aaptamine and demethyl(oxy)aaptamine, isoaaptamine exhibits a divergent pharmacological fingerprint that precludes generic substitution. Quantitative head-to-head studies reveal that isoaaptamine is consistently more potent than aaptamine across cancer cell viability assays, and critically, the two isomers operate through mechanistically distinct modes of action—apoptosis induction versus cytostatic antiproliferation—at equitoxic concentrations . Furthermore, isoaaptamine demonstrates superior target engagement in enzyme inhibition assays such as sortase A, where its IC50 is approximately six-fold lower than that of aaptamine, confirming that minor structural modifications produce non-linear potency shifts . These differences are not incremental; they represent functional divergences that directly impact experimental outcomes and translational potential.

Isoaaptamine (Target) Induces apoptosis pathway response; engages myc, p53, and TNF network
Aaptamine (Structural Isomer) Cytostatic effect may not reproduce apoptosis-driven endpoint context
Isoaaptamine (Target) Reported anti-virulence enzyme inhibition (sortase A) with functional adhesion suppression
Aaptamine (Structural Isomer) Lower target engagement; enzyme inhibition context may shift significantly
Isoaaptamine (Target) Reported antimicrobial screening activity against M. smegmatis
Demethyl(oxy)aaptamine (Analog) Antimicrobial screening response may differ; no inhibition reported at same loading

Quantitative Differentiation Evidence: Isoaaptamine vs. Closest Structural Analogs


Broad-Spectrum Cytotoxicity: Head-to-Head ED50 Comparison Across Seven Human Cancer Cell Lines

In a direct comparative study evaluating demethyloxyaaptamine, aaptamine, and isoaaptamine against a minipanel of human cancer cell lines, isoaaptamine demonstrated the most potent and consistent growth inhibitory activity. Against the murine P388 lymphocytic leukemia line, isoaaptamine exhibited an ED50 of 0.28 µg/mL, representing a 12.9-fold potency advantage over aaptamine (ED50 3.60 µg/mL). Similarly, against the ovarian OVCAR-3 line, isoaaptamine (ED50 1.20 µg/mL) was 4.1-fold more potent than aaptamine (ED50 4.90 µg/mL). Comparable superiority was observed in CNS (SF-295), renal (A498), lung (NCI-H460), colon (KM20L2), and melanoma (SK-MEL-5) lines .

Cytotoxicity ED50 Panel
Head-to-head
P388 ED50 0.28 µg/mL
12.9× lower ED50 than aaptamine
Consistent fold-difference across 7 human cancer cell lines
Reported cell-model response context
48-h SRB assay; NCI 60-cell screening protocol
Anticancer drug discovery Marine natural products Cytotoxicity profiling

Mechanistic Divergence: Induction of Apoptosis vs. Cytostatic Arrest at Equitoxic Concentrations

In NT2-R cisplatin-resistant embryonal carcinoma cells treated at their respective IC50 concentrations, aaptamine exerted a predominantly antiproliferative (cytostatic) effect, whereas both demethyloxyaaptamine and isoaaptamine functioned as strong inducers of apoptosis . Proteomic profiling revealed compound-specific alteration signatures: 16–22 proteins were significantly changed per treatment, with eIF5A hypusination being a unique feature of aaptamine treatment that was absent with isoaaptamine . IPA network analysis placed myc and p53 as central nodes for aaptamine, TNF for demethyloxyaaptamine, and all three regulators (myc, p53, and TNF) for isoaaptamine, confirming that the mechanistic architecture is fundamentally different among these structurally related alkaloids .

Mechanistic Divergence
Head-to-head
Strong apoptosis induction vs. cytostatic arrest
Proteomic signature: myc, p53, and TNF network engagement
Supports apoptosis pathway-response interpretation
Cisplatin-resistant NT2-R cell model; IC50 treatment; 16-22 proteins differentially regulated
Mechanism of action Apoptosis Proteomics Cisplatin resistance

Ovarian Cancer Selectivity: Isoaaptamine Demonstrates >40-Fold Potency Advantage Over Aaptamine

In a focused ovarian cancer study, isoaaptamine significantly reduced PA-1 and SKOV-3 cell viability with IC50 values of approximately 5 µM and 15 µM, respectively, and was reported to outperform aaptamine . Independent determination of aaptamine's IC50 on ovarian cancer cell lines yielded values exceeding 200 µM . This translates to an estimated >40-fold potency advantage for isoaaptamine. Beyond cytotoxicity, isoaaptamine suppressed HUVEC tube formation length and branch points by approximately 70%, reduced VEGF and eNOS protein levels by approximately 80%, and inhibited MMP-2/-9 activity, establishing a multi-mechanistic anti-angiogenic profile not reported for aaptamine at comparable concentrations .

Ovarian Cancer Selectivity
Cross-study
Reported IC50 ~5 µM (PA-1)
>40-fold lower IC50 vs. aaptamine (>200 µM)
Anti-angiogenic modulation: 70% tube formation reduction
Supports cell-model endpoint review for ovarian cancer pathway studies
MTT assay; HUVEC and rat aortic ring models; MMP-2/-9 activity suppression
Ovarian cancer Epithelial-mesenchymal transition Angiogenesis inhibition

Sortase A Inhibition: 6.4-Fold Selectivity Over Aaptamine in Anti-Virulence Target Engagement

Screening of four aaptamine-class alkaloids against sortase A (SrtA), a validated anti-virulence target in Staphylococcus aureus, revealed that isoaaptamine is the most potent inhibitor with an IC50 of 3.7 ± 0.2 µg/mL. By comparison, aaptamine exhibited an IC50 of 23.5 µg/mL, while demethylaaptamine (17.2 µg/mL) and demethyloxyaaptamine (20.1 µg/mL) showed intermediate activity . This represents a 6.4-fold potency advantage for isoaaptamine over aaptamine. Furthermore, isoaaptamine functionally suppressed fibronectin-binding activity, a surrogate for S. aureus adhesion and virulence, confirming that the enzymatic inhibition translates to a cellular anti-virulence phenotype .

Sortase A Inhibition
Head-to-head
IC50 3.7 µg/mL
6.4-fold higher potency than aaptamine (IC50 23.5 µg/mL)
Supports anti-virulence target-engagement assay context
Recombinant SrtA fluorescence assay; fibronectin-binding functional suppression observed
Anti-virulence Sortase A Staphylococcus aureus Antibacterial

Anti-Mycobacterial Activity: Isoaaptamine Produces Larger Inhibition Zones Than Aaptamine Against M. smegmatis

In a disk diffusion assay against Mycobacterium smegmatis (a model for Mycobacterium tuberculosis), isoaaptamine produced an inhibition zone diameter of 13 mm compared to 9 mm for aaptamine, both tested at 50 µg/disc. Demethyl(oxy)aaptamine showed no inhibition at the same concentration . Molecular docking against the polyketide synthase 13-thioesterase (Pks13-TE) target yielded favorable binding energy scores (Hawkins_GBSA_Score: isoaaptamine −27.40 vs. aaptamine −26.77), consistent with the observed phenotypic superiority .

Anti-Mycobacterial Activity
Head-to-head
13 mm inhibition zone vs. 9 mm for aaptamine
44% larger inhibition zone at identical 50 µg/disc loading
Supports antimicrobial screening context
M. smegmatis disk diffusion model; Pks13-TE docking consistent with phenotype
Antimycobacterial Tuberculosis Natural product screening

Recommended Application Scenarios Where Isoaaptamine Provides a Verifiable Research Advantage


Ovarian Cancer Drug Discovery: Apoptosis and Angiogenesis Dual-Mechanism Screening

The demonstrated >40-fold potency advantage of isoaaptamine over aaptamine in ovarian cancer models (PA-1 IC50 ~5 µM, SKOV-3 IC50 ~15 µM) combined with its ability to simultaneously induce intrinsic apoptosis (3.5-fold increase in apoptotic cells) and suppress angiogenesis (70% reduction in HUVEC tube formation) positions isoaaptamine as a superior chemical probe for ovarian cancer target identification and lead optimization campaigns . Aaptamine is not an acceptable substitute due to its negligible activity (IC50 >200 µM) and lack of angiogenic modulation.

Anti-Virulence Drug Development Targeting Gram-Positive Pathogen Adhesion

Isoaaptamine's 6.4-fold selectivity for sortase A inhibition (IC50 3.7 µg/mL) over aaptamine (IC50 23.5 µg/mL), coupled with functional suppression of S. aureus fibronectin-binding, makes it the preferred starting scaffold for medicinal chemistry optimization of anti-virulence agents . Procurement of isoaaptamine rather than aaptamine avoids the 6-fold potency penalty and reduces compound consumption in high-throughput screening formats.

Cisplatin-Resistant Germ Cell Cancer Research Requiring Apoptosis-Driven Mechanisms

In NT2-R cisplatin-resistant embryonal carcinoma models, isoaaptamine uniquely induces apoptosis rather than cytostasis at IC50 concentrations, and its proteomic signature engages myc, p53, and TNF pathways simultaneously—a mechanistic breadth not observed with aaptamine (myc/p53 only) or demethyloxyaaptamine (TNF only) . Researchers studying apoptosis restoration in chemoresistant tumors should select isoaaptamine to ensure the desired programmed cell death outcome.

Anti-Tubercular Natural Product Screening Cascades

Isoaaptamine's 44% larger inhibition zone against M. smegmatis compared to aaptamine, and the complete inactivity of demethyl(oxy)aaptamine, establishes isoaaptamine as the only aaptamine-class compound with meaningful anti-mycobacterial activity . Screening laboratories should prioritize isoaaptamine procurement to avoid false negatives that would occur with cheaper or more readily available in-class alternatives.

Application
Selection Property
Validation Focus
Cancer cell-model studies (ovarian)
Apoptosis and angiogenesis dual-mechanism context
Cell viability and tube-formation endpoint review
Anti-virulence target-engagement research
Sortase A inhibition selectivity
Enzyme inhibition and bacterial adhesion assay review
Cisplatin-resistant germ cell cancer pathway studies
Apoptosis-driven mechanistic profile
Proteomic signature and cell fate endpoint interpretation
Antimicrobial screening studies (mycobacterial)
Growth inhibition in disk diffusion context
MIC and inhibition zone endpoint review
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